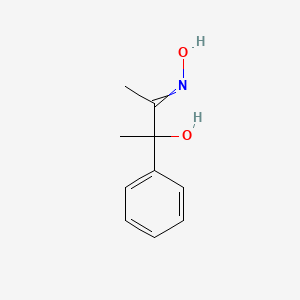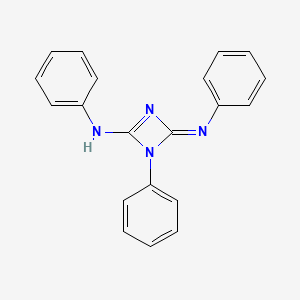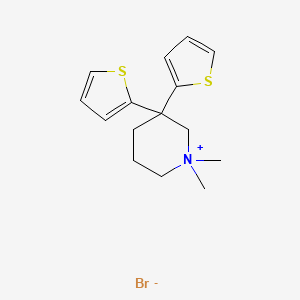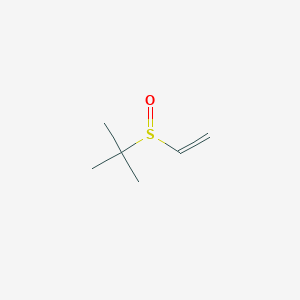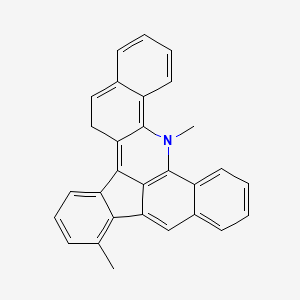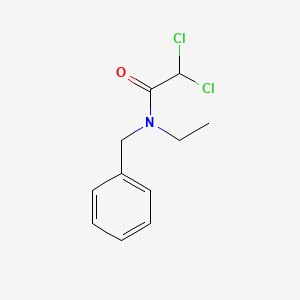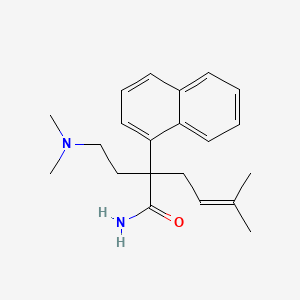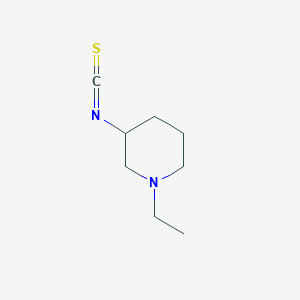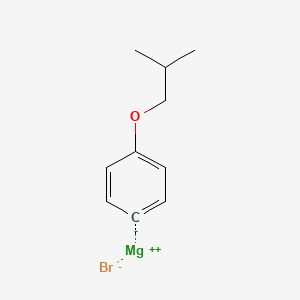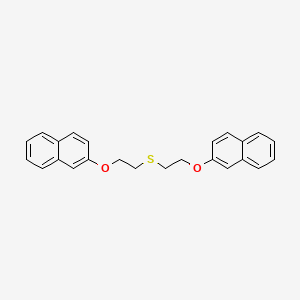![molecular formula C7H12O B14662232 2-[(Propan-2-yl)oxy]buta-1,3-diene CAS No. 50321-25-0](/img/structure/B14662232.png)
2-[(Propan-2-yl)oxy]buta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It is characterized by the presence of two double bonds separated by a single bond, with an isopropoxy group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1,3-butadiene typically involves the reaction of 1,3-butadiene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the acid catalyst protonates the double bond, making it more susceptible to nucleophilic attack by the isopropyl alcohol. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-Isopropoxy-1,3-butadiene can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Isopropoxy-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions typically require mild temperatures and can be carried out in aqueous or organic solvents.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed. These reactions are usually conducted under high pressure and moderate temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Isopropoxy-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties, such as increased flexibility or chemical resistance.
作用機序
The mechanism of action of 2-Isopropoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The double bonds in the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form six-membered rings. The isopropoxy group can also undergo nucleophilic substitution, leading to the formation of various substituted products.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simple conjugated diene without any substituents.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene with a methyl group attached to the second carbon atom.
2-Methoxy-1,3-butadiene: A conjugated diene with a methoxy group attached to the second carbon atom.
Uniqueness
2-Isopropoxy-1,3-butadiene is unique due to the presence of the isopropoxy group, which imparts different chemical properties compared to other similar compounds. The isopropoxy group can influence the reactivity of the diene system, making it more or less reactive in certain types of reactions. This unique reactivity makes it a valuable compound in synthetic chemistry and various industrial applications.
特性
CAS番号 |
50321-25-0 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
2-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-5-7(4)8-6(2)3/h5-6H,1,4H2,2-3H3 |
InChIキー |
YZFKPVYTPYYLDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
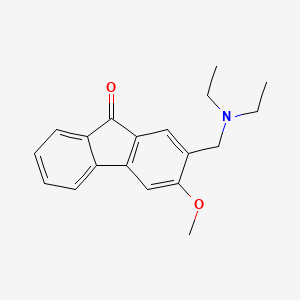
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
